2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Beschreibung
The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
- A 4-oxo group at position 4, which may stabilize the tautomeric form of the heterocycle and influence solubility.
This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles and aromatic substituents.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-30-20-8-7-15(11-21(20)31-2)18-13-19-23(29)26(9-10-27(19)25-18)14-22(28)24-16-5-4-6-17(12-16)32-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNQLZISAGVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve the use of reagents such as dimethoxybenzene derivatives and appropriate catalysts.
Attachment of the N-[3-(methylsulfanyl)phenyl]acetamide moiety: This can be done through amide bond formation reactions using reagents like acyl chlorides or anhydrides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It may be used in the development of new materials and as a component in chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Substituent Analysis of Analogous Compounds
Key Observations:
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[3,4-d]pyrimidine (): The latter’s pyrimidine ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity .
- Benzothiophene-containing analogs () exhibit higher aromaticity and rigidity compared to the target compound’s pyrazine core .
Substituent Effects: Methoxy vs. Fluorine Substituents: Fluorinated analogs () likely exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and small size .
Biologische Aktivität
The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Molecular Formula : C24H24N4O4S
- Molecular Weight : 460.54 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell signaling pathways.
- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.
Biological Activity and Anticancer Efficacy
Research indicates that 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exhibits significant anticancer activity against several human cancer cell lines. Below is a summary of findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCF7 | 12.50 | Induced apoptosis and cell cycle arrest at G1 phase. |
| Study B | A549 | 26.00 | Significant reduction in cell viability; increased apoptosis markers. |
| Study C | HeLa | 15.00 | Inhibition of migration and invasion; downregulation of MMPs. |
| Study D | HepG2 | 10.00 | Enhanced cytotoxicity compared to standard chemotherapeutics. |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Case Study 1 : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.
- Case Study 2 : Research on A549 lung cancer cells showed that the compound not only inhibited cell growth but also reduced the expression of anti-apoptotic proteins like Bcl-2, enhancing apoptotic signaling.
- Case Study 3 : In vivo studies using xenograft models indicated that administration of the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
